

C646 Specificity Against Other Histone Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C646

Cat. No.: B7789139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor **C646**, focusing on its specificity for p300/CBP against other HATs. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to C646

C646 is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases.[1] [2] It functions by competing with acetyl-CoA for the active site of p300, with a reported inhibition constant (K_i) of 400 nM.[1] **C646** has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[2]

Comparative Inhibitory Activity of C646

The selectivity of an inhibitor is a critical parameter for its use as a specific research tool. The following table summarizes the inhibitory activity of **C646** against p300 and other histone acetyltransferases.

Target HAT	IC50 / % Inhibition (Concentration)	Reference
p300	0.32 μ M (IC50)	[3]
400 nM (Ki)	[1]	
86% inhibition @ 10 μ M		
PCAF	<10% inhibition @ 10 μ M	
GCN5	<10% inhibition @ 10 μ M	
Tip60 (KAT5)	Not specified	
MOZ (KAT6A)	<10% inhibition @ 10 μ M	
KAT8	No inhibition	[3]
Serotonin N-acetyltransferase	<10% inhibition @ 10 μ M	
Rtt109	<10% inhibition @ 10 μ M	
Sas	<10% inhibition @ 10 μ M	

As the data indicates, **C646** is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ, against which it shows minimal inhibition even at a concentration of 10 μ M.

Off-Target Effects on Histone Deacetylases (HDACs)

Interestingly, at higher concentrations, **C646** has been shown to exhibit inhibitory activity against certain histone deacetylases (HDACs). This is an important consideration for experiments using **C646** at concentrations significantly above its Ki for p300.

Off-Target HDAC	Ki (μM)	Reference
HDAC1	No inhibition	[3]
HDAC2	20.2 ± 3.4	[3]
HDAC3	21.0 ± 2.8	[3]
HDAC6	7.3 ± 0.6	[3]
HDAC8	24.2 ± 3.2	[3]

This off-target activity should be carefully considered when interpreting data from cellular assays where high concentrations of **C646** are used.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive)

This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to a histone substrate.

Materials:

- Recombinant HAT enzyme (e.g., p300, PCAF, GCN5)
- Histone H3 or H4 peptide substrate
- [³H]- or [¹⁴C]-labeled Acetyl-CoA
- **C646** inhibitor
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- P81 phosphocellulose filter paper
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.
- Add **C646** at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the reaction by adding [³H]- or [¹⁴C]-acetyl-CoA.
- Incubate the reaction for 15-60 minutes at 30°C.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
- Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer) to remove unincorporated [³H]- or [¹⁴C]-acetyl-CoA.
- Dry the filter paper and place it in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition at each **C646** concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This assay measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction.

Materials:

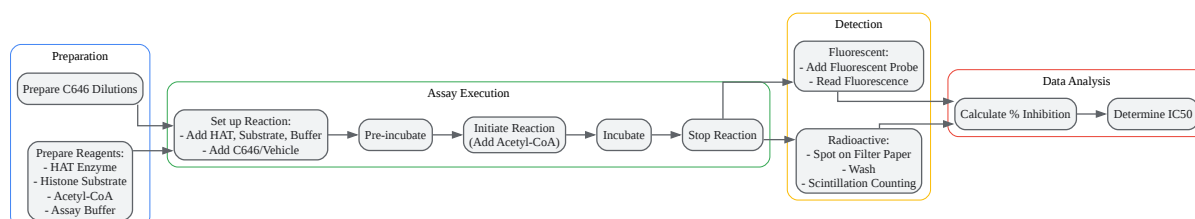
- Recombinant HAT enzyme
- Histone peptide substrate
- Acetyl-CoA

- **C646** inhibitor
- Assay Buffer
- Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)
- Fluorescence plate reader

Procedure:

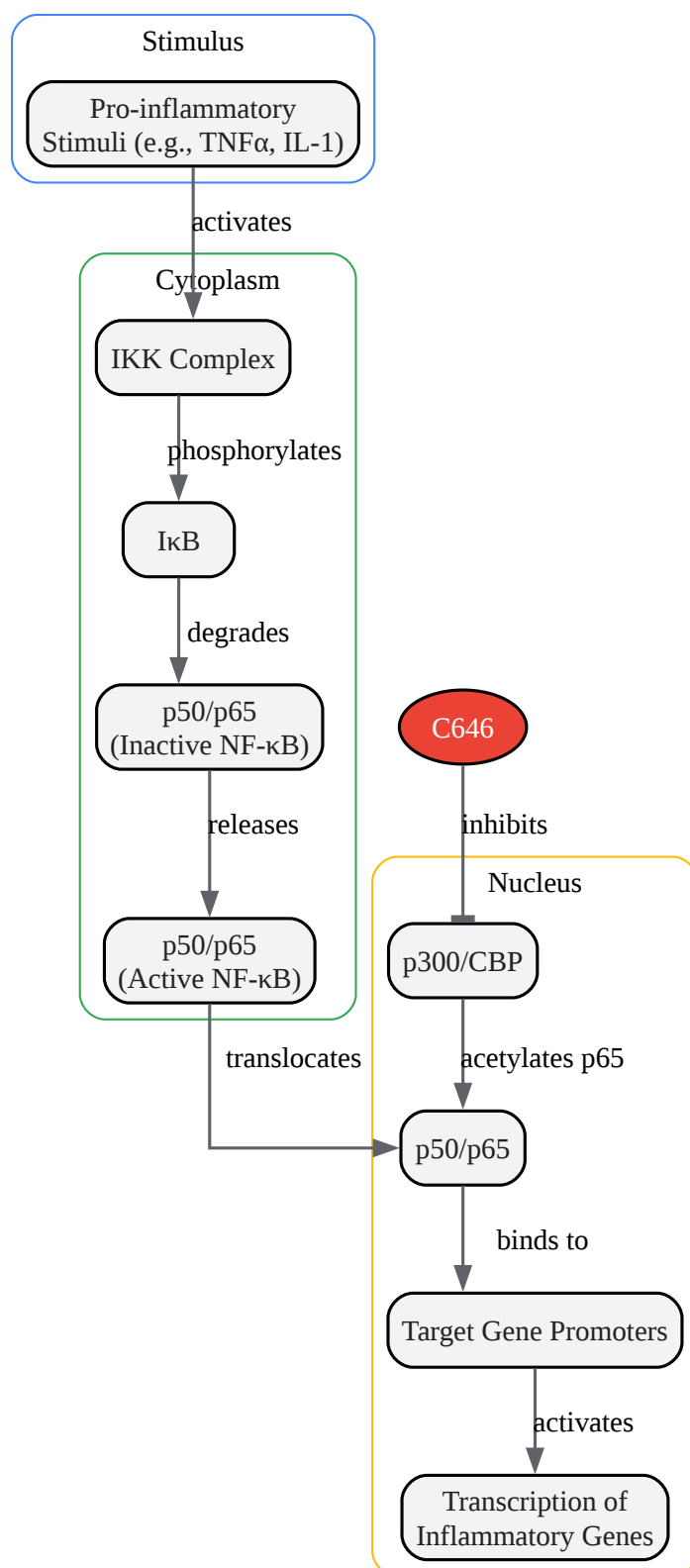
- Set up the HAT reaction as described in the radioactive assay protocol, but using non-labeled acetyl-CoA.
- Add **C646** at various concentrations and include a vehicle control.
- Initiate the reaction by adding acetyl-CoA and incubate at 30°C.
- Stop the reaction.
- Add the thiol-reactive fluorescent probe to the reaction mixture. This probe will react with the free thiol group on the newly formed CoA-SH.
- Incubate for a short period to allow the reaction between the probe and CoA-SH to complete.
- Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
- Calculate the percent inhibition and IC50 values based on the fluorescence signal.

Visualizations



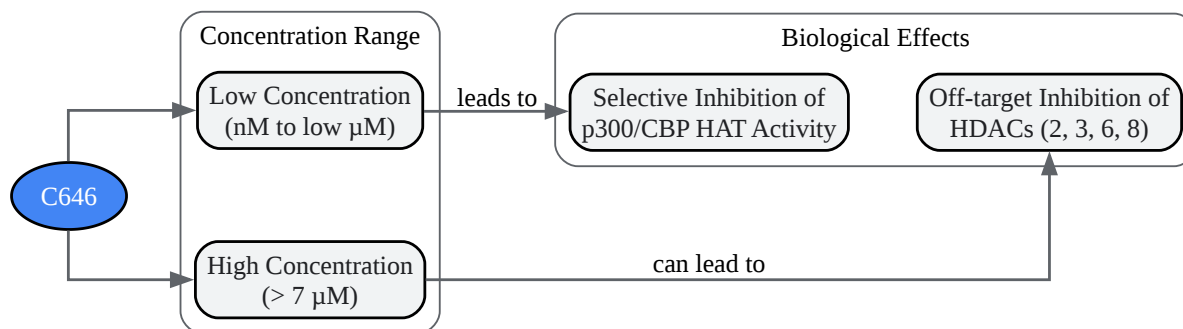
[Click to download full resolution via product page](#)

Caption: Workflow for in vitro HAT inhibitor screening.



[Click to download full resolution via product page](#)

Caption: Role of p300/CBP in NF-κB signaling and its inhibition by **C646**.



[Click to download full resolution via product page](#)

Caption: Concentration-dependent selectivity of **C646**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [C646 Specificity Against Other Histone Acetyltransferases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7789139#c646-specificity-against-other-histone-acetyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com